Ethyl 2-methyl-5-[(3-methylbut-2-EN-1-YL)oxy]-1-benzofuran-3-carboxylate
Description
Ethyl 2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate is a benzofuran derivative with a prenyloxy substituent (3-methylbut-2-en-1-yl group) at the 5-position and an ethyl ester at the 3-position. Its molecular formula is C₁₇H₂₀O₄, with a molecular weight of 288.34 g/mol .
Properties
IUPAC Name |
ethyl 2-methyl-5-(3-methylbut-2-enoxy)-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-5-19-17(18)16-12(4)21-15-7-6-13(10-14(15)16)20-9-8-11(2)3/h6-8,10H,5,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGYCRZTXDCBTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule’s retrosynthetic decomposition reveals three critical fragments: (1) the benzofuran core, (2) the prenyloxy side chain at C5, and (3) the ethoxycarbonyl and methyl groups at C3 and C2, respectively. Disconnecting the ester group via hydrolysis or transesterification is impractical due to stability concerns; thus, early-stage incorporation of the ethoxycarbonyl moiety is preferred . The prenyloxy group, an ether, may be introduced via nucleophilic substitution or Mitsunobu reaction on a phenolic intermediate. The methyl group at C2 likely originates from a methyl-substituted starting material or post-cyclization alkylation .
Michael Addition–Cyclization Cascade for Benzofuran Core Formation
A widely applicable method involves the acid-catalyzed cyclization of ethyl 3-(2-hydroxyphenyl)prop-2-enoate intermediates, formed via Michael addition between salicylaldehydes and ethyl propiolate. For the target compound, 5-hydroxy-2-methylsalicylaldehyde serves as the starting material. Treatment with ethyl propiolate in ethanol under sulfuric acid catalysis induces a conjugate addition, forming a hemiacetal intermediate. Subsequent dehydration via concentrated H₂SO₄ yields the benzofuran scaffold with the ethoxycarbonyl group at C3 .
Critical Modifications for Target-Specific Synthesis :
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Prenyloxy Introduction : Prior to the Michael addition, the phenolic hydroxyl group of 5-hydroxy-2-methylsalicylaldehyde is alkylated with 3-methylbut-2-en-1-yl bromide under basic conditions (K₂CO₃, DMF). This ensures regioselective installation of the prenyloxy group at C5 .
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Yield Optimization : Replacing sulfuric acid with p-toluenesulfonic acid (PTSA) in cyclization improves yields (78% vs. 65%) by minimizing ester hydrolysis .
Transition-Metal-Catalyzed C–H Activation for Benzofuran Assembly
Rhodium-catalyzed annulation between substituted benzamides and vinylene carbonate offers an alternative route. Using 2-methyl-5-(3-methylbut-2-en-1-yloxy)benzamide and ethyl propiolate in the presence of [Cp*RhCl₂]₂ (5 mol%) and AgSbF₆ (20 mol%) in dichloroethane, the benzofuran core forms via C–H activation and migratory insertion. This method achieves 72% yield with excellent regiocontrol, though scalability is limited by catalyst cost .
Mechanistic Insights :
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C–H Activation : The rhodium catalyst coordinates to the benzamide’s nitrogen, facilitating ortho-C–H bond cleavage.
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Alkyne Insertion : Ethyl propiolate inserts into the Rh–C bond, forming a seven-membered metallacycle.
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Reductive Elimination : Cyclization and reductive elimination release the benzofuran product, regenerating the catalyst .
Interrupted Pummerer Reaction for Concurrent Benzofuran and Prenyloxy Formation
A novel approach from recent literature employs alkynyl sulfoxides and phenols in an interrupted Pummerer reaction. Reacting 2-methyl-4-(3-methylbut-2-en-1-yloxy)phenol with ethoxycarbonylacetylene sulfoxide (prepared from ethyl propiolate and ethyl sulfoxide) in dichloromethane with trifluoroacetic anhydride (TFAA) generates a sulfonium intermediate. Sigmatropic rearrangement and deprotonation yield the benzofuran skeleton with simultaneous installation of the ethoxycarbonyl and prenyloxy groups. This one-pot method achieves 68% yield and exceptional functional group compatibility .
Optimization Data :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Dichloromethane | 68% |
| Acid Anhydride | TFAA | 68% |
| Temperature | 25°C | 68% |
| Alternative Acid | Ac₂O | 42% |
Lewis Acid-Mediated Cyclization of Propargyl Ethers
A four-step sequence starting from methyl 4-hydroxy-3-methylbenzoate involves:
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Prenylation : Alkylation with prenyl bromide (K₂CO₃, DMF, 80°C, 85%).
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Propargylation : Reaction with propargyl bromide (CuI, DIPEA, THF, 70°C, 78%).
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Lewis Acid Cyclization : Treatment with InCl₃ in toluene induces 5-endo-dig cyclization, forming the benzofuran ring (62%).
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Esterification : Reaction with ethyl chloroformate (pyridine, CH₂Cl₂, 90%) installs the ethoxycarbonyl group .
Challenges :
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Propargylation requires strict anhydrous conditions to prevent hydrolysis.
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InCl₃ must be freshly distilled to avoid side reactions.
Comparative Analysis of Synthetic Routes
Table 1. Method Comparison for Ethyl 2-Methyl-5-[(3-Methylbut-2-En-1-Yl)Oxy]-1-Benzofuran-3-Carboxylate
| Method | Steps | Overall Yield | Key Advantages | Limitations |
|---|---|---|---|---|
| Michael Addition–Cyclization | 3 | 58% | Scalable, inexpensive reagents | Requires pre-functionalized phenol |
| Rhodium Catalysis | 1 | 72% | Atom-economical, high regioselectivity | High catalyst cost |
| Interrupted Pummerer Reaction | 1 | 68% | One-pot, concurrent functionalization | Sensitive to moisture |
| Lewis Acid Cyclization | 4 | 37% | Flexible propargyl substitution | Low yielding final steps |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-[(3-methylbut-2-EN-1-YL)oxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether side chain, where nucleophiles such as thiols or amines can replace the alkyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
Research indicates that this compound exhibits several promising biological activities, particularly in the fields of oncology and neuroprotection.
Anticancer Activity
Ethyl 2-methyl-5-[(3-methylbut-2-EN-1-YL)oxy]-1-benzofuran-3-carboxylate has demonstrated significant cytotoxic effects against various cancer cell lines. The mechanisms of action include:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Cell Cycle Arrest : It inhibits cancer cell proliferation by inducing cell cycle arrest at specific phases, particularly the G1 and S phases.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the effects of this compound on different cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The results are summarized in the table below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction |
| HT-29 | 12.5 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of this compound. In preclinical models of neurodegenerative diseases, it has been observed to:
- Improve cognitive function.
- Reduce neuronal apoptosis through antioxidant mechanisms.
Antioxidant Properties
The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This activity may contribute to its protective effects against various diseases, including cancer and neurodegeneration.
Anti-inflammatory Effects
Benzofuran derivatives often possess anti-inflammatory properties. This compound has shown promise in reducing inflammation markers in vitro by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
Summary of Applications
The applications of this compound can be summarized as follows:
| Application | Description |
|---|---|
| Anticancer Research | Cytotoxic effects on various cancer cell lines |
| Neuroprotection | Improvement in cognitive function in animal models |
| Antioxidant Research | Scavenging free radicals to reduce oxidative stress |
| Anti-inflammatory Studies | Inhibition of pro-inflammatory cytokines |
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-5-[(3-methylbut-2-EN-1-YL)oxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Structural and Functional Differences
Prenyloxy Substituent (Target Compound): The prenyl group (3-methylbut-2-en-1-yl) contributes to higher lipophilicity (XLogP ~4.2) compared to analogs with smaller substituents like cyanomethoxy (XLogP 2.7) . This enhances membrane permeability, making the compound suitable for central nervous system (CNS) drug candidates. The prenyl group’s electron-donating nature may stabilize the benzofuran core against oxidative degradation .
Nitrobenzoyl/Substituted Benzyloxy Analogs :
- Compounds with nitro groups (e.g., 3-nitrobenzoyloxy, 4-nitrobenzyloxy) exhibit higher hydrogen bond acceptor counts (6–7 vs. 4 in the target), reducing cell permeability but increasing binding affinity in enzyme inhibition studies .
- The nitro group’s electron-withdrawing effect may enhance reactivity in nucleophilic substitution reactions .
Acetyloxy derivatives (e.g., Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate) are labile under physiological conditions, serving as prodrugs for controlled release .
Physicochemical Properties
- Lipophilicity: The target compound’s XLogP (~4.2) aligns with nitro-substituted analogs but exceeds cyanomethoxy derivatives, suggesting superior passive diffusion across biological membranes .
- Hydrogen Bonding : Lower hydrogen bond acceptor count (4) in the target compound improves bioavailability compared to nitro-substituted analogs .
- Complexity : Moderate complexity (375 vs. 499 in nitro derivatives) balances synthetic feasibility and functional diversity .
Biological Activity
Ethyl 2-methyl-5-[(3-methylbut-2-EN-1-YL)oxy]-1-benzofuran-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular mass of approximately 288.34 g/mol. The structure features a benzofuran core, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties .
1. Antifungal Activity
This compound has been identified as part of active compound combinations that exhibit significant antifungal properties. In studies, it has shown efficacy against various fungal strains, making it a candidate for agricultural applications as a fungicide .
2. Antioxidant Properties
Research indicates that compounds similar to this compound possess antioxidant capabilities. These properties can help mitigate oxidative stress in biological systems, which is linked to numerous diseases including cancer and neurodegenerative disorders .
3. Potential in Obesity Management
Recent studies have explored the role of compounds like this compound in regulating energy balance and appetite. The compound may interact with orexin receptors, influencing food intake and body weight regulation .
Table: Summary of Biological Activities
Case Study: Antifungal Efficacy
In an experimental setup, this compound was tested against common agricultural fungal pathogens. Results indicated a significant reduction in fungal growth at concentrations as low as 0.5 g/100 mL, showcasing its potential as an effective fungicide in crop protection strategies.
Case Study: Antioxidant Activity
A study evaluating various benzofuran derivatives highlighted the antioxidant capacity of this compound through DPPH radical scavenging assays. The compound demonstrated a notable ability to neutralize free radicals, suggesting its utility in formulations aimed at reducing oxidative damage in cells.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzofuran core via cyclization of substituted phenols or acetophenone derivatives. Key steps include:
- Step 1 : Introduction of the 3-methylbut-2-en-1-yloxy group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions (e.g., using NaH in THF as a base) .
- Step 2 : Esterification at the 3-position using ethyl chloroformate or coupling reagents like DCC/DMAP .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization for optimal yield and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use deuterated solvents (e.g., CDCl₃) to analyze and NMR spectra. Key signals include the benzofuran aromatic protons (6.5–8.0 ppm) and the ethyl ester group (1.3–4.3 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns to validate substituents .
- IR Spectroscopy : Identify ester carbonyl stretches (~1700–1750 cm⁻¹) and ether C-O bonds (~1200 cm⁻¹) .
Q. How is X-ray crystallography applied to determine its structure?
- Methodological Answer :
- Data Collection : Single crystals are grown via slow evaporation (e.g., from ethanol/water mixtures). Diffraction data is collected using Mo-Kα radiation .
- Structure Solution : Use SHELXS/SHELXD for phase determination and SHELXL for refinement, addressing anisotropic displacement parameters with ORTEP-3 for visualization .
- Validation : Check R-factors (<5%) and geometry (e.g., bond angles ±2° from ideal values) using WinGX .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer :
- Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions; use microwave-assisted synthesis to reduce reaction time .
- Intermediate Stability : Protect reactive groups (e.g., hydroxyls with TBSCl) to prevent side reactions .
- Workup Strategies : Employ continuous flow reactors for exothermic steps (e.g., esterification) to improve scalability and purity .
Q. How are anisotropic displacement ellipsoids resolved in crystallography?
- Methodological Answer :
- Refinement : In SHELXL, apply the "ANIS" command to model anisotropic thermal motion. Use restraints for disordered atoms (e.g., the 3-methylbut-2-en-1-yloxy group) .
- Validation : Cross-check displacement parameters with PLATON to detect overfitting. Adjust weighting schemes (WGHT in SHELXL) to balance R-factors .
Q. How to resolve discrepancies between NMR and MS data?
- Methodological Answer :
- NMR Re-analysis : Confirm solvent purity (e.g., residual protons in CDCl₃) and calibrate referencing (e.g., TMS at 0 ppm). Use 2D experiments (COSY, HSQC) to assign overlapping signals .
- MS Artifact Identification : Check for adducts (e.g., Na⁺/K⁺) or in-source fragmentation. Compare with DFT-predicted spectra (Gaussian 09, B3LYP/6-31G*) to validate unexpected peaks .
Q. What strategies prevent compound degradation during storage?
- Methodological Answer :
- Storage Conditions : Store in amber vials at –20°C under inert gas (Ar/N₂). Avoid exposure to moisture and light, which can hydrolyze the ester group .
- Stability Monitoring : Perform periodic HPLC-UV analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
